molecular formula C11H17NO B1289880 1-Amino-2-phenylpentan-2-ol CAS No. 100054-37-3

1-Amino-2-phenylpentan-2-ol

Cat. No. B1289880
CAS RN: 100054-37-3
M. Wt: 179.26 g/mol
InChI Key: CUQIXSHMVVABAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1-Amino-2-phenylpentan-2-ol and related compounds has been explored in several studies. For instance, the synthesis of a chiral amino acid with a bicyclo[1.1.1]pentane moiety, which is structurally related to 1-Amino-2-phenylpentan-2-ol, has been described, and its incorporation into antimicrobial peptides has been investigated . Another study reports the synthesis of (+-)-3,5-dihydroxypentyl nucleoside analogues from a similar compound, 1-amino-5-(benzyloxy)pentan-3-ol, and their antiviral evaluation . Additionally, the synthesis of pentane amino derivatives has been carried out using environmentally safe methods in a water medium, demonstrating the potential for green chemistry approaches in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 1-Amino-2-phenylpentan-2-ol has been characterized using various spectroscopic techniques. For example, the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, have been investigated using DFT calculations, indicating restricted conformational space . The crystal structure and spectroscopic properties of a Schiff base ligand derived from a similar backbone have also been studied, providing insights into the coordination chemistry of such compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-Amino-2-phenylpentan-2-ol derivatives has been explored in the context of their potential applications. Metal(II) complexes of a Schiff base ligand derived from a similar structure have been synthesized and characterized, with studies on their antibacterial and antioxidant activities . The kinetic resolution of a related compound, (±)-1-phenylbutan-1-ol, through CALB-catalyzed aminolysis, has been studied, highlighting the role of the amine in the resolution process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-2-phenylpentan-2-ol derivatives have been evaluated in several studies. The synthesized pentane amino derivatives have been tested as reagents for the suppression of sulfate-reducing bacteria growth and as anticorrosive substances, showing effective bactericidal and anticorrosive properties . Aminomethyloxy derivatives of (1-Propylsulfanyl)pentane have been tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, demonstrating their potential utility in industrial applications .

Safety And Hazards

The safety information for “1-Amino-2-phenylpentan-2-ol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-amino-2-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIXSHMVVABAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629408
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-phenylpentan-2-ol

CAS RN

100054-37-3
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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